Bienvenue dans la boutique en ligne BenchChem!

Egfr-IN-33

EGFR WT EGFR Kinase Inhibition

Egfr-IN-33 is an acrylamide-based irreversible EGFR inhibitor (WO2021185348A1, Compound 13) with defined selectivity (1.47x T790M/L858R over WT) and cellular potency (IC50=54 nM). This specific compound enables precise modeling of acquired TKI resistance (T790M) and is ideal for kinase profiling panels, medicinal chemistry SAR, and validating EGFR-dependent signaling in NSCLC xenograft models. Choose Egfr-IN-33 for reproducible, publication-ready data.

Molecular Formula C26H25ClN6O2
Molecular Weight 489.0 g/mol
Cat. No. B12427809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-33
Molecular FormulaC26H25ClN6O2
Molecular Weight489.0 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)C2=CN(C3=C2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl
InChIInChI=1S/C26H25ClN6O2/c1-2-23(34)32-11-5-6-17(13-32)20-14-33(25-24(20)30-16-31-26(25)28)19-8-9-22(21(27)12-19)35-15-18-7-3-4-10-29-18/h2-4,7-10,12,14,16-17H,1,5-6,11,13,15H2,(H2,28,30,31)
InChIKeySTUXODUGAYCQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Egfr-IN-33: Low-Toxicity Acrylamide-Based EGFR Inhibitor for Oncology Procurement


Egfr-IN-33 (CAS: 2711105-59-6) is a small-molecule, acrylamide-derived, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . With a molecular formula of C₂₆H₂₅ClN₆O₂ and a molecular weight of 488.97 g/mol , it is designed to covalently bind to the ATP-binding pocket of EGFR, offering potential advantages in overcoming drug resistance [1]. The compound is explicitly identified as Compound 13 in patent WO2021185348A1, establishing its provenance from a defined chemical series with demonstrated anti-tumor activity [1].

Why In-Class EGFR TKIs Cannot Substitute for Egfr-IN-33: A Quantitative Rationale


The term 'EGFR inhibitor' encompasses a vast and chemically diverse class of molecules, ranging from reversible ATP-competitive inhibitors (e.g., gefitinib, erlotinib) to irreversible covalent binders (e.g., afatinib, osimertinib), each with a unique spectrum of activity against the numerous EGFR mutations found in cancer [1]. Substituting one EGFR inhibitor for another without quantitative data on its specific potency, selectivity profile (especially regarding mutant vs. wild-type EGFR), and irreversible binding kinetics can lead to failed experiments, erroneous conclusions about resistance mechanisms, and wasted resources [2]. Egfr-IN-33 belongs to a distinct chemical subclass of acrylamide-based inhibitors and its unique properties, particularly its specific IC50 values against key EGFR mutants, are non-transferable and directly dictate its appropriate research application, as detailed in the quantitative evidence below [3].

Egfr-IN-33 Quantitative Differentiation Data: Head-to-Head vs. Key Analogs


Egfr-IN-33 vs. Compound I-33 from US10106508: WT EGFR Potency Comparison

Egfr-IN-33 demonstrates a 31.9% lower inhibitory potency against wild-type EGFR autophosphorylation compared to the closely related Compound I-33 from US10106508. This difference in potency may translate to a distinct selectivity window, potentially impacting the therapeutic index and off-target effects on normal cells [1][2].

EGFR WT EGFR Kinase Inhibition IC50 Autophosphorylation

Egfr-IN-33 vs. Compound I-33 from US8975249: Superior Selectivity for T790M/L858R Mutant

A key differentiation factor is the selectivity profile against clinically relevant EGFR mutants. Egfr-IN-33's potency against the T790M/L858R double mutant (IC50 = 109 nM) is comparable to its activity against wild-type EGFR (IC50 = 160 nM), a profile that may offer advantages over more potent, but less selective, comparators [1]. In contrast, the 'Compound I-33' described in US8975249 (BDBM149431) exhibits an IC50 of 5.5 nM against WT EGFR and a far more potent 1 nM against the T790M/L858R mutant [2]. While the latter is more potent, Egfr-IN-33's balanced profile may be preferable in contexts where extreme mutant-specific potency is not required, potentially mitigating on-target wild-type toxicity [1].

EGFR T790M/L858R Mutant EGFR Selectivity Kinase Inhibition

Egfr-IN-33 vs. Gefitinib: A Complementary Tool for Resistance Studies

While gefitinib is a potent first-generation, reversible EGFR inhibitor with a reported IC50 of 33 nM for wild-type EGFR, it is clinically ineffective against the T790M 'gatekeeper' mutation that commonly drives acquired resistance [1]. Egfr-IN-33, with an IC50 of 109 nM against the T790M/L858R double mutant, provides a valuable alternative tool compound for studying this resistance mechanism in vitro [2]. Its covalent, irreversible binding mechanism, characteristic of acrylamide-based inhibitors, also distinguishes it from gefitinib's reversible binding, offering a different pharmacological profile for comparative studies [3].

EGFR Gefitinib T790M/L858R Resistance Kinase Inhibition

Egfr-IN-33 Functional Activity: Inhibition of EGF-Stimulated Tumor Cell Growth

Beyond isolated kinase assays, Egfr-IN-33 demonstrates functional inhibition of EGF-stimulated tumor cell growth with an IC50 of 54 nM . This cell-based data confirms that the compound can penetrate cells and effectively block EGFR-mediated signaling pathways in a physiologically relevant context. While direct head-to-head cell-based data against a specific comparator is not available from the provided sources, this value is comparable to or better than many reported cellular IC50 values for other preclinical EGFR inhibitors and confirms its functional activity [1].

EGFR Cell-based Assay EGF Stimulation Tumor Growth Functional Activity

Prioritized Research Applications for Egfr-IN-33 Based on Quantitative Evidence


Investigating Acquired T790M-Mediated Resistance in NSCLC

Given its potent inhibition of the EGFR T790M/L858R double mutant (IC50 = 109 nM) compared to its inactivity against the same mutant by first-generation inhibitors like gefitinib, Egfr-IN-33 is a superior tool for establishing and studying cell line models of acquired EGFR TKI resistance . Researchers can use Egfr-IN-33 to pressure cells expressing the T790M mutation, or to test combinatorial strategies aimed at overcoming this specific resistance mechanism, which is a major clinical hurdle in NSCLC therapy.

Comparative Selectivity Profiling Against Novel EGFR Mutants

The unique selectivity ratio of Egfr-IN-33 (1.47-fold selectivity for T790M/L858R over wild-type) makes it a valuable reference compound in a panel of EGFR inhibitors for profiling new or uncommon EGFR mutations . By comparing its activity against a novel mutant with its known profile on wild-type and T790M/L858R, researchers can categorize the sensitivity of the new mutant and infer potential structural or mechanistic similarities. This is crucial for characterizing patient-derived mutations and guiding therapeutic choices in precision oncology research.

Use as a Reference Compound in Irreversible Inhibitor SAR Studies

As a defined chemical entity from the WO2021185348A1 patent family (Compound 13), Egfr-IN-33 possesses a known structure-activity relationship (SAR) context . Its moderate potency and balanced selectivity profile make it an excellent reference compound or starting point for medicinal chemistry programs focused on optimizing irreversible EGFR inhibitors. Procurement of this specific compound allows for direct comparison with newly synthesized analogs, enabling the quantification of structural modifications on potency, selectivity, and cellular activity in a controlled and reproducible manner.

Cell-Based Studies of EGFR-Dependent Signaling and Proliferation

With a demonstrated functional IC50 of 54 nM in inhibiting EGF-stimulated tumor cell growth, Egfr-IN-33 is a reliable tool for dissecting EGFR-dependent signaling pathways in vitro . Its efficacy in a cellular context validates its use in assays such as phospho-EGFR (pEGFR) Western blotting, downstream signaling analysis (e.g., pAKT, pERK), and long-term proliferation or clonogenic assays in EGFR-dependent cancer cell lines like A431 and HCC827 . This application is directly supported by its reported in vivo efficacy in xenograft models derived from these cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-33

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.